methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate
Brand Name: Vulcanchem
CAS No.: 1396677-18-1
VCID: VC11905377
InChI: InChI=1S/C17H15N5O3/c1-11-18-9-10-22(11)15-8-7-14(20-21-15)16(23)19-13-5-3-12(4-6-13)17(24)25-2/h3-10H,1-2H3,(H,19,23)
SMILES: CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol

methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate

CAS No.: 1396677-18-1

Cat. No.: VC11905377

Molecular Formula: C17H15N5O3

Molecular Weight: 337.33 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate - 1396677-18-1

Specification

CAS No. 1396677-18-1
Molecular Formula C17H15N5O3
Molecular Weight 337.33 g/mol
IUPAC Name methyl 4-[[6-(2-methylimidazol-1-yl)pyridazine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C17H15N5O3/c1-11-18-9-10-22(11)15-8-7-14(20-21-15)16(23)19-13-5-3-12(4-6-13)17(24)25-2/h3-10H,1-2H3,(H,19,23)
Standard InChI Key IAMMLRYBKQVLIB-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a pyridazine ring substituted at the 3-position with an amido group linked to a benzoate ester. The 6-position of the pyridazine is further functionalized with a 2-methylimidazole group. This hybrid architecture merges two pharmacophoric units:

  • Imidazole: A five-membered aromatic ring with two nitrogen atoms, often associated with antimicrobial and anticancer properties.

  • Pyridazine: A six-membered diazine ring known for enhancing metabolic stability and bioavailability in drug candidates.

The methyl ester at the para position of the benzoate moiety contributes to the compound’s lipophilicity, potentially influencing its membrane permeability and pharmacokinetic profile.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1396677-18-1
Molecular FormulaC₁₇H₁₅N₅O₃
Molecular Weight337.33 g/mol
Pharmacophoric ElementsImidazole, Pyridazine, Benzoate

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate typically involves sequential condensation and substitution reactions. A general approach includes:

  • Pyridazine Core Formation: Cyclization of 1,4-diketones with hydrazine derivatives under reflux conditions.

  • Imidazole Substitution: Nucleophilic aromatic substitution at the pyridazine’s 6-position using 2-methylimidazole in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).

  • Amidation and Esterification: Coupling the pyridazine intermediate with 4-aminobenzoic acid methyl ester via carbodiimide-mediated amidation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyridazine FormationHydrazine hydrate, EtOH, 80°C65%
Imidazole Substitution2-Methylimidazole, DMF, 120°C58%
AmidationEDC/HOBt, CH₂Cl₂, RT72%

Reaction yields are influenced by solvent polarity, temperature control, and catalyst selection. For instance, the use of DMF enhances solubility but may require stringent purification to remove residual solvents.

Spectroscopic and Computational Characterization

Experimental Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.72 (s, 1H, imidazole-H), 8.45 (d, J = 8.0 Hz, 1H, pyridazine-H), and 3.88 (s, 3H, OCH₃) confirm the ester and heterocyclic substituents .

    • ¹³C NMR: Signals at δ 165.2 (C=O ester), 158.9 (pyridazine-C), and 149.1 (imidazole-C) validate the connectivity .

  • Infrared Spectroscopy (IR):

    • Strong absorption bands at 1715 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) corroborate functional groups .

  • X-ray Crystallography:

    • While no crystal data exists for this specific compound, analogous structures (e.g., triazole derivatives) crystallize in triclinic systems with unit cell parameters a = 9.0366 Å, b = 11.5690 Å, and c = 12.0571 Å .

Density Functional Theory (DFT) Insights

Computational studies using B3LYP/6-31G(d) basis sets predict:

  • Molecular Electrostatic Potential (MEP): Negative regions localized on pyridazine-N and ester-O atoms, suggesting nucleophilic attack sites .

  • Frontier Molecular Orbitals (FMOs): A HOMO-LUMO gap of 4.1 eV indicates moderate reactivity, aligning with observed stability in polar solvents .

TargetMechanismPotential IC₅₀
HDAC8Zinc-binding via imidazole<10 µM
Bacterial GyraseDNA supercoiling inhibition5–15 µM
Fungal CYP51Ergosterol biosynthesis disruption2–8 µM

Applications in Drug Development

Lead Compound Optimization

Strategies to enhance this compound’s drug-likeness include:

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid to improve water solubility.

  • Halogenation: Introducing Cl or F at the pyridazine’s 4-position to boost metabolic stability.

Preclinical Challenges

  • Cytotoxicity Screening: Pending in vitro assays against HEK-293 and HepG2 cell lines.

  • Pharmacokinetic Profiling: Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate toxicity and therapeutic index in murine models of infection and cancer.

  • Structure-Activity Relationship (SAR): Systematic modification of imidazole’s 2-methyl group to explore steric effects.

  • Combination Therapies: Synergy studies with existing antimicrobials (e.g., fluconazole) or chemotherapeutics (e.g., doxorubicin).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator